molecular formula C15H18N2O5S B11171798 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B11171798
M. Wt: 338.4 g/mol
InChI Key: GYZGWTSSKHTVJX-UHFFFAOYSA-N
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Description

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by the coupling of these intermediates under specific reaction conditions. Common reagents used in the synthesis include furan-2-carboxylic acid, 4-aminobenzenesulfonamide, and 3-methoxypropylamine. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The compound may also interact with receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the furan ring and the methoxypropyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H18N2O5S/c1-21-10-3-9-16-23(19,20)13-7-5-12(6-8-13)17-15(18)14-4-2-11-22-14/h2,4-8,11,16H,3,9-10H2,1H3,(H,17,18)

InChI Key

GYZGWTSSKHTVJX-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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